(7-Methylquinolin-3-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(7-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-10-5-9(7-13)6-12-11(10)4-8/h2-6,13H,7H2,1H3 |
InChI Key |
NKSWDWKYFRUDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)CO |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 7 Methylquinolin 3 Yl Methanol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, the precise arrangement of atoms within the molecule can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The analysis of (7-Methylquinolin-3-yl)methanol and its derivatives reveals characteristic signals corresponding to the aromatic protons of the quinoline (B57606) ring, the methyl group, and the hydroxymethyl substituent.
For instance, in a derivative, 3-((7-methyl-4-phenylquinolin-2-yl)thio)propanenitrile, the aromatic protons appear in the range of δ 7.09-7.79 ppm. rsc.org The methyl protons of the quinoline ring typically resonate as a singlet around δ 2.43 ppm. rsc.org The protons of the methylene (B1212753) group adjacent to the sulfur atom and the cyano group appear as triplets at δ 3.58 and 3.01 ppm, respectively. rsc.org
A comprehensive look at a related compound, (2-Chloro-6-methylquinolin-3-yl)methanol, shows a similar pattern, which by analogy can be used to understand the spectrum of this compound. nih.gov
Interactive Data Table: ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |
| 3-((7-methyl-4-phenylquinolin-2-yl)thio)propanenitrile | CDCl₃ | 7.79 (s, 1H), 7.69 (d, J = 8.4 Hz, 1H), 7.53–7.42 (m, 5H), 7.24 (dd, J = 9.0, 2.4 Hz, 1H), 7.09 (s, 1H), 3.58 (t, J = 7.2 Hz, 2H), 3.01 (t, J = 7.2 Hz, 2H), 2.43 (s, 3H) | rsc.org |
| Methyl 3-((6-methyl-4-phenylquinolin-2-yl)thio)propanoate | CDCl₃ | 7.89 (d, J = 8.0 Hz, 1H), 7.54–7.42 (m, 7H), 7.09 (s, 1H), 3.72 (s, 3H), 3.61 (t, J = 7.2 Hz, 2H), 2.93 (t, J = 7.2 Hz, 2H), 2.42 (s, 3H) | rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
In the ¹³C NMR spectrum of a derivative, 3-((7-methyl-4-phenylquinolin-2-yl)thio)propanenitrile, the carbon atoms of the quinoline ring appear in the aromatic region between δ 121.03 and 155.47 ppm. rsc.org The methyl carbon resonates at approximately δ 21.92 ppm. rsc.org The carbons of the propanenitrile side chain are observed at δ 25.71 (CH₂) and 18.78 (CH₂), with the nitrile carbon appearing at δ 119.02 ppm. rsc.org
Interactive Data Table: ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) | Reference |
| 3-((7-methyl-4-phenylquinolin-2-yl)thio)propanenitrile | CDCl₃ | 155.47, 148.13, 147.48, 137.83, 135.82, 132.09, 129.58, 128.81, 128.72, 128.40, 125.11, 121.03, 119.02, 25.71, 21.92, 18.78 | rsc.org |
| Methyl 3-((6-methyl-4-phenylquinolin-2-yl)thio)propanoate | CDCl₃ | 173.03, 156.91, 147.57, 138.07, 135.36, 131.79, 129.61, 128.75, 128.56, 128.47, 124.99, 124.93, 121.15, 52.01, 34.72, 24.95, 21.89 | rsc.org |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as FTIR, are crucial for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of a molecule provides a unique fingerprint based on its vibrational modes. For this compound and its derivatives, characteristic absorption bands are expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and methyl groups, C=C and C=N stretches of the quinoline ring, and C-O stretch of the alcohol.
In a related derivative, (2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-6-methylquinolin-4-yl)methanol, the IR spectrum shows a broad absorption for the O-H stretch around 3290 cm⁻¹. rsc.org The C=C and C=N stretching vibrations of the quinoline ring are observed in the region of 1647-1519 cm⁻¹. rsc.org The C-O stretching vibration is typically found around 1250-1120 cm⁻¹. rsc.org
Interactive Data Table: FTIR Data for a this compound Derivative
| Compound | Sample Preparation | Characteristic Absorption Bands (cm⁻¹) | Reference |
| (2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-6-methylquinolin-4-yl)methanol | KBr | 3290, 1647, 1589, 1530, 1519, 1250, 1120 | rsc.org |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass-to-charge ratio (m/z) values, typically to four or more decimal places. This precision enables the differentiation between compounds with the same nominal mass but different elemental compositions.
For example, the HRMS (ESI) analysis of a derivative, methyl 3-((6-methyl-4-phenylquinolin-2-yl)thio)propanoate, showed a calculated m/z for [M+H]⁺ of 338.1209, with the found value being 338.1211, confirming the molecular formula C₂₀H₁₉NO₂S. rsc.org Another derivative, 3-((7-methoxy-4-phenylquinolin-2-yl)thio)propanenitrile, had a calculated m/z for [M+H]⁺ of 321.1056 and a found value of 321.1060, confirming the formula C₁₉H₁₆N₂OS. rsc.org
Interactive Data Table: HRMS Data for this compound Derivatives
| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Molecular Formula | Reference |
| Methyl 3-((6-methyl-4-phenylquinolin-2-yl)thio)propanoate | ESI | 338.1209 | 338.1211 | C₂₀H₁₉NO₂S | rsc.org |
| 3-((7-methoxy-4-phenylquinolin-2-yl)thio)propanenitrile | ESI | 321.1056 | 321.1060 | C₁₉H₁₆N₂OS | rsc.org |
| 3-((7-methyl-4-phenylquinolin-2-yl)thio)propanenitrile | ESI | 305.1107 | 305.1110 | C₁₉H₁₆N₂S | rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like this compound, LC-MS serves as an indispensable tool for its identification and quantification in complex mixtures.
In a typical LC-MS analysis, a solution containing the compound is injected into a high-performance liquid chromatography (HPLC) system. The HPLC column, usually a reversed-phase column (e.g., C18), separates the compound from other components based on their differential partitioning between the mobile phase and the stationary phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be varied over time (gradient elution) to achieve optimal separation.
After eluting from the chromatography column, the analyte enters the mass spectrometer's ion source. For quinoline derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules, typically [M+H]⁺, with minimal fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molar mass: 173.21 g/mol ), the expected protonated molecule would be observed at an m/z of approximately 174.22. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.
While specific experimental data for this compound is not publicly available, LC-MS/MS (tandem mass spectrometry) would be the subsequent step for structural confirmation. The [M+H]⁺ ion would be selected and subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern that can be used to confirm the structure and distinguish it from isomers.
Direct Analysis in Real Time Mass Spectrometry (DART-MS)
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. polyu.edu.hk This method is particularly useful for high-throughput screening and direct analysis of solid or liquid surfaces.
The DART process involves directing a heated stream of metastable gas, typically helium or nitrogen, at the sample. The excited gas ionizes atmospheric water molecules, which then protonate the analyte molecule (A) via reactions such as:
H₂O + e⁻ → [H₂O]⁺ + 2e⁻
[H₂O]⁺ + H₂O → [H₃O]⁺ + OH•
[H₃O]⁺ + A → [A+H]⁺ + H₂O
For the analysis of this compound, a small amount of the solid powder or a solution could be introduced directly into the DART ion source. The technique would be expected to rapidly generate a mass spectrum dominated by the protonated molecule [M+H]⁺ at m/z 174.22. The speed and convenience of DART-MS make it an excellent tool for quick identity confirmation or for screening a large number of samples without the need for chromatographic separation. researchgate.netnih.gov While DART is not inherently quantitative without the use of internal standards, its primary advantage lies in its speed and ease of use for qualitative analysis. nih.gov
Fourier Transform Mass Spectrometry (FTMS)
Fourier Transform Mass Spectrometry (FTMS), particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS), represents the pinnacle of mass analysis in terms of mass accuracy and resolving power. nih.govmdpi.com This technique is unparalleled in its ability to determine the elemental composition of a compound through the precise measurement of its mass.
In FTMS, ions are trapped in a magnetic and/or electric field where they are excited into a coherent circular motion. The frequency of this motion is inversely proportional to the ion's m/z ratio. This frequency is detected as a time-domain signal, which is then converted into a mass spectrum using a Fourier transform. mdpi.com
The key advantage of FTMS for characterizing this compound is its ultra-high resolution, which allows for the separation of ions with very small mass differences. This capability enables the unambiguous determination of the compound's elemental formula (C₁₁H₁₁NO). The calculated exact mass of the protonated molecule [C₁₁H₁₁NO + H]⁺ is 174.1226. An FTMS instrument can measure this mass with sub-ppm (parts-per-million) accuracy, providing strong evidence for the compound's identity and distinguishing it from other species with the same nominal mass.
| Property | Theoretical Value for [M+H]⁺ |
| Formula | C₁₁H₁₂NO⁺ |
| Monoisotopic Mass | 174.0913 Da |
| Technique | Fourier Transform Mass Spectrometry (FTMS) |
| Advantage | Unambiguous elemental composition determination due to high mass accuracy (<1 ppm). |
This table presents theoretical values that would be confirmed by FTMS.
Solid-State Structural Analysis Techniques
The characterization of a compound's solid-state structure is crucial for understanding its physical properties, such as solubility, stability, and crystal habit.
Single-Crystal X-ray Diffraction (SC-XRD) for Crystalline Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. While a crystal structure for this compound itself is not available in the open literature, detailed analysis of the closely related compound, (2-Chloro-8-methylquinolin-3-yl)methanol, provides significant insight into the expected structural features. nih.govresearchgate.net
For the analogue, colorless plate-like crystals were grown and analyzed. The analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The molecule was found to be nearly planar. A critical feature of the crystal packing is the formation of intermolecular hydrogen bonds. The hydroxyl group (-OH) of one molecule acts as a hydrogen bond donor to the quinoline nitrogen atom of an adjacent molecule, creating chains of molecules within the crystal lattice. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀ClNO |
| Formula Weight | 207.65 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.963 (2) |
| b (Å) | 4.632 (1) |
| c (Å) | 14.469 (2) |
| β (°) | 103.612 (1) |
| Volume (ų) | 974.7 (3) |
| Z (molecules/unit cell) | 4 |
| Key Interactions | O—H···N Hydrogen Bonds, C—H···π Interactions, π–π Stacking |
X-ray Powder Diffraction (XRPD) for Bulk Material Characterization
In an XRPD experiment, a powdered sample of this compound would be irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram consists of a series of peaks at specific 2θ angles, with each peak corresponding to a set of lattice planes in the crystal structure (Bragg's Law).
The XRPD pattern is used to:
Confirm Identity: Match the experimental pattern against a calculated pattern from SC-XRD data or a reference standard.
Assess Purity: The presence of unexpected peaks indicates crystalline impurities.
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct XRPD patterns.
Determine Crystallite Size: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains. mdpi.com
Studies on various quinoline derivatives have demonstrated the utility of XRPD in confirming their crystal structures and determining their unit cell parameters from powdered samples. cambridge.orgresearchgate.net
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.1 | 8.75 | 85 |
| 15.5 | 5.71 | 100 |
| 20.3 | 4.37 | 60 |
| 25.8 | 3.45 | 75 |
This table is a generalized example and does not represent actual data for this compound.
Thermal Degradation and Stability Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase behavior of materials. These methods are critical for determining the temperature limits for storage, handling, and processing of a chemical compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA scan would reveal its decomposition temperature. The sample would be heated at a constant rate, and the temperature at which significant mass loss begins would indicate the onset of thermal degradation. The resulting TGA curve provides a clear profile of the compound's stability at elevated temperatures.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would show endothermic or exothermic events. A sharp endothermic peak would typically correspond to the compound's melting point, providing information on its purity—impurities tend to broaden the melting range and lower the melting point. Other events, such as polymorphic phase transitions, could also be detected. For instance, during the synthesis of a related chromeno-quinolinone, the reactants were heated to 413 K (140 °C), suggesting a degree of thermal stability for the quinoline core structure in that range. researchgate.net
Together, TGA and DSC provide a comprehensive picture of the thermal properties of this compound, defining its melting point, thermal stability, and decomposition pathway.
Thermogravimetric Analysis (TGA)
While specific TGA data for this compound is not extensively detailed in the available literature, studies on related quinoline derivatives and their metal complexes provide significant insights into their thermal properties. For instance, the thermal analysis of metal complexes with (E)-2-((2-chloro-6-methylquinoline-3-yl)methylene)-N'-((E)-(2-chloro-6-methylquinoline-3-yl)methylene)hydrazine-1-carbothiohydrazide has been conducted to determine their decomposition patterns and thermodynamic parameters. researchgate.net Such analyses typically show multi-step decomposition processes.
Generally, the TGA curve for a quinoline derivative will show an initial small weight loss at lower temperatures (below 150 °C), corresponding to the loss of adsorbed water or solvent molecules. The main decomposition of the organic ligand occurs at higher temperatures, often in distinct steps. The stability of these compounds is indicated by the onset temperature of decomposition. For metal complexes of quinoline derivatives, the final residue is often the corresponding metal oxide.
Table 1: Illustrative TGA Decomposition Data for Metal Complexes of a Quinoline Derivative
| Complex | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Assignment |
| QV Complex | 1 | 30-180 | 4.80 | Loss of coordinated water molecules |
| 2 | 180-310 | 18.90 | Decomposition of non-coordinated part | |
| 3 | 310-700 | 58.10 | Decomposition of coordinated part | |
| QCo Complex | 1 | 30-190 | 4.90 | Loss of coordinated water molecules |
| 2 | 190-340 | 19.20 | Decomposition of non-coordinated part | |
| 3 | 340-700 | 57.80 | Decomposition of coordinated part | |
| QCu Complex | 1 | 30-200 | 4.85 | Loss of coordinated water molecules |
| 2 | 200-350 | 19.10 | Decomposition of non-coordinated part | |
| 3 | 350-700 | 57.95 | Decomposition of coordinated part |
Note: The data in this table is derived from the study of V(IV), Co(II), and Cu(II) complexes of (E)-2-((2-chloro-6-methylquinoline-3-yl)methylene)-N'-((E)-(2-chloro-6-methylquinoline-3-yl)methylene)hydrazine-1-carbothiohydrazide and serves as an illustrative example of the thermal behavior of quinoline-based metal complexes. researchgate.net
Complementary Analytical Methods
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving quinoline derivatives. researchgate.netchemistryhall.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products by comparing their retention factors (Rƒ). chemistryhall.com The Rƒ value is a measure of a compound's migration on the TLC plate and is dependent on the compound's polarity, the stationary phase (typically silica (B1680970) gel), and the mobile phase (eluting solvent). libretexts.org
In the synthesis of quinoline derivatives, TLC can be used to determine the optimal reaction time and to check the purity of the final product. researchgate.net A solvent system is chosen to achieve good separation between the spots of the reactants and products. chemistryhall.com For many quinoline derivatives, a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) or chloroform (B151607) is effective. researchgate.netnih.gov The spots can be visualized under UV light, as the conjugated quinoline ring system is often UV-active. chemistryhall.comlibretexts.org
The polarity of substituted quinolines can vary significantly, leading to a range of Rƒ values. For example, the introduction of a polar group like a hydroxyl function, as in this compound, would be expected to result in a lower Rƒ value compared to a less polar precursor.
Table 2: Example Rƒ Values for Substituted Quinolin-2(1H)-ones
| Compound | Mobile Phase | Rƒ Value |
| 3-[9-benzyl-6-(3-methoxyphenyl)-9H-purin-8-yl]-1-methylquinolin-2(1H)-one | Cyclohexane/Ethyl Acetate (50%) | 0.29 nih.gov |
| 3-[9-benzyl-6-phenyl-9H-purin-8-yl]-1-methylquinolin-2(1H)-one | Cyclohexane/Ethyl Acetate (50%) | 0.52 nih.gov |
| 3-[9-benzyl-6-(4-fluorophenyl)-9H-purin-8-yl]-1-methylquinolin-2(1H)-one | Cyclohexane/Ethyl Acetate (50%) | 0.57 nih.gov |
| 3-[9-benzyl-6-(3,5-dimethylphenyl)-9H-purin-8-yl]-1-methylquinolin-2(1H)-one | Cyclohexane/Ethyl Acetate (50%) | 0.61 nih.gov |
Note: This table provides examples of Rƒ values for complex quinoline derivatives and illustrates how structural changes affect chromatographic behavior. nih.gov
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is critical for confirming the empirical and molecular formula of newly synthesized compounds like this compound and its derivatives. researchgate.netresearchgate.net The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's composition and purity. researchgate.net
For this compound, the molecular formula is C₁₁H₁₁NO. Based on this, the theoretical elemental composition can be calculated. Similarly, for its derivatives, such as (2-Chloro-8-methylquinolin-3-yl)methanol (C₁₁H₁₀ClNO), the expected elemental percentages can be determined and used to verify the structure. nih.govresearchgate.net
Table 3: Theoretical Elemental Composition of this compound and a Derivative
| Compound Name | Molecular Formula | Calculated %C | Calculated %H | Calculated %N | Calculated %O | Calculated %Cl |
| This compound | C₁₁H₁₁NO | 76.28 | 6.40 | 8.09 | 9.23 | - |
| (2-Chloro-8-methylquinolin-3-yl)methanol | C₁₁H₁₀ClNO | 63.62 | 4.85 | 6.75 | 7.70 | 17.07 |
Note: The values in this table are the theoretically calculated elemental percentages based on the molecular formulas of the respective compounds.
Mechanistic Elucidation of Reactions Involving Quinoline Methanol Derivatives
Reaction Pathway Analysis in Quinoline (B57606) Synthesis and Modification
The synthesis of the quinoline framework, a core structure in many pharmaceuticals and functional materials, can be achieved through various catalytic methods. nih.govorientjchem.org Transition-metal-catalyzed approaches have become particularly prominent due to their efficiency and ability to construct complex quinoline derivatives from readily available starting materials. ias.ac.in
One illustrative pathway involves the reaction of anilines with aldehydes, where a copper catalyst facilitates C-H functionalization followed by the construction of C-N and C-C bonds. ias.ac.in In a specific example, the synthesis of 2-methyl-8-ethylquinoline from 2-ethylaniline (B167055) and ethylene (B1197577) glycol over a solid acid catalyst is proposed to proceed through the initial formation of crotonaldehyde (B89634) from two molecules of ethylene glycol. researchgate.net This intermediate then undergoes alkylation and subsequent dehydrogenation to yield the final quinoline product. researchgate.net
The modification of the quinoline ring through C-H functionalization is a powerful tool for introducing diverse functional groups. rsc.orgrsc.org The regioselectivity of these reactions is highly dependent on the choice of catalyst, reaction conditions, and the presence of directing groups. rsc.orgrsc.org For instance, the use of a ruthenium catalyst can direct the arylation of quinoline-N-oxides to the C8 position. rsc.org Mechanistic studies, including deuterium (B1214612) labeling experiments, can help elucidate the specific C-H bond cleavage as a key step in these transformations. mdpi.com
A plausible mechanistic pathway for the cobalt-catalyzed C-8 olefination of quinoline-N-oxides begins with the activation of the cobalt catalyst, which then undergoes C(8)-H cobaltation with the quinoline-N-oxide to form a metallacyclic intermediate. rsc.org This intermediate coordinates with an alkyne, leading to insertion into the Co-C bond, followed by further steps to yield the C-8 functionalized product. rsc.org Similarly, iron-catalyzed C-2 alkenylation of quinoline-N-oxides is proposed to proceed through the initial coordination of the iron catalyst, followed by C(2)-H activation. rsc.org
The following table provides an overview of different catalytic systems and their targeted positions for quinoline functionalization:
| Catalyst System | Targeted Position | Reaction Type | Reference |
| Copper | C2/C3 | C-H/C-N/C-C bond formation | ias.ac.in |
| Solid Acid | C2/C8 | Alkylation/Dehydrogenation | researchgate.net |
| Ruthenium(II) | C8 | Arylation | rsc.org |
| Cobalt(III) | C8 | Olefination | rsc.org |
| Iron | C2 | Alkenylation | rsc.org |
| Palladium | C2/C8 | Acylation/Cyclization | mdpi.com |
These examples underscore the importance of reaction pathway analysis in understanding and controlling the synthesis and modification of quinoline derivatives.
Mechanistic Studies of Functional Group Interconversions on Quinoline Skeletons
The functionalization of the quinoline scaffold often involves the interconversion of various functional groups. Mechanistic studies of these transformations are essential for optimizing reaction conditions and achieving desired product selectivity.
Intramolecular hydroalkoxylation offers a route to form new heterocyclic rings fused to the quinoline system. A notable example is the base-mediated conversion of 2-thiopropargyl-3-hydroxymethyl quinolines into oxathiepinoquinolines. researchgate.net The proposed mechanism for this reaction involves the initial abstraction of a proton adjacent to the sulfur atom by a base, such as potassium t-butoxide, leading to an allenyl isomer. researchgate.net Subsequent intramolecular cyclization, where the hydroxyl group attacks the terminal double bond of the allene, followed by protonation, yields the seven-membered S,O-heterocycle. researchgate.net This process highlights a cascade of isomerization and cyclization events. researchgate.net
The reductive N-methylation of quinolines using methanol (B129727) as both a hydrogen and methyl source represents a clean and efficient method for producing N-methyl-1,2,3,4-tetrahydroquinolines (MTHQs). acs.orgresearchgate.net A highly effective catalyst for this transformation is SnOx-decorated Pt/Al2O3. acs.orgresearchgate.net The mechanism involves a multifunctional catalyst that facilitates methanol dehydrogenation, reduction of the quinoline ring, and subsequent N-methylation of the resulting tetrahydroquinoline (THQ). acs.org The SnOx modification is crucial as it enhances the ability of the platinum sites to cleave the O-H and the less reactive C-H bonds in methanol, striking a balance between methanol activation and the reductive N-methylation process. acs.org The reaction proceeds without the need for additional bases or additives. acs.orgresearchgate.net
Another approach utilizes a palladium on carbon (Pd/C) catalyst with paraformaldehyde and molecular hydrogen for the one-pot synthesis of MTHQs from quinolines. rsc.org The development of ruthenium-based catalysts has also shown promise for the N-methylation of various amines using methanol as the C1 source, operating through a borrowing hydrogen mechanism. acs.org
Cascade reactions and cycloadditions are powerful strategies for rapidly increasing the molecular complexity of quinoline derivatives, leading to the formation of unique three-dimensional structures. researchgate.netresearchgate.net
Photochemical dearomative cycloadditions of quinolines with alkenes can proceed via different pathways, such as [4+2] or [2+2] cycloadditions, depending on the substrate and reaction conditions. researchgate.netnih.gov Mechanistic investigations combining fluorescence quenching studies, cyclic voltammetry, and density functional theory (DFT) calculations have revealed a cascade energy transfer mechanism. researchgate.net In this process, a photosensitizer transfers energy to the quinoline substrate, which then undergoes a stepwise cycloaddition with the alkene. researchgate.netnih.gov
For instance, the reaction between quinoline derivatives and alkenes under visible light irradiation in the presence of a photosensitizer can lead to the formation of cyclobutane (B1203170) or cyclopropane-fused quinoline structures. researchgate.net The mechanism often involves the formation of a radical intermediate, and the stereoselectivity of the reaction can be influenced by the solvent and substitution patterns on the reactants. nih.gov
Cascade reactions can also be initiated by other means. For example, the reaction of quinolinium 1,4-zwitterions with trimethylsulfoxonium (B8643921) iodide in the presence of a base can lead to a cascade of 1,4-dearomative (2+1) and (5+1) cycloadditions, resulting in the formation of cyclopropane-fused pyrazino[1,2-a]quinolines. researchgate.net Similarly, phase-transfer catalyzed Michael/ammonolysis cascade reactions between enaminones and olefinic azlactones provide access to structurally diverse quinoline-2,5-diones. rsc.org
Role of Catalysis in Directing Reaction Mechanisms
Catalysis is fundamental in directing the reaction mechanisms of quinoline synthesis and modification, influencing both the efficiency and selectivity of these transformations. rsc.orgnih.gov The choice of catalyst can determine which C-H bond is activated, the type of functional group introduced, and the stereochemical outcome of the reaction. rsc.orgrsc.org
In the synthesis of quinolines, transition-metal catalysts, including those based on copper, iron, and palladium, have been instrumental in developing versatile and efficient synthetic routes. ias.ac.in These catalysts can facilitate complex bond-forming sequences, often under milder conditions than traditional methods. ias.ac.in For instance, a copper-catalyzed one-pot synthesis of substituted quinolines from anilines and aldehydes proceeds through a cascade of C-H functionalization and C-N/C-C bond formation. ias.ac.in
In the functionalization of the quinoline ring, the catalyst's role is often to enable the regioselective activation of specific C-H bonds. rsc.orgnih.gov This is frequently achieved through the use of directing groups that position the metal catalyst in proximity to the target C-H bond. rsc.org For example, the N-oxide group in quinoline-N-oxides can direct rhodium or ruthenium catalysts to the C8 position for arylation or alkylation. rsc.org
The following table summarizes the role of different catalysts in directing specific reaction mechanisms involving quinoline derivatives:
| Catalyst | Reaction | Mechanistic Role | Reference |
| SnOx-decorated Pt/Al2O3 | Reductive N-methylation | Facilitates methanol dehydrogenation and quinoline reduction | acs.orgresearchgate.net |
| Potassium t-butoxide (Base) | Intramolecular Hydroalkoxylation | Promotes isomerization to an allenyl intermediate | researchgate.net |
| Iridium Photosensitizer | Dearomative Cycloaddition | Enables triplet-triplet energy transfer to activate quinoline | researchgate.net |
| Rhodium(III) | C8-Alkylation | C-H activation directed by N-oxide group | rsc.org |
| Copper | Quinoline Synthesis | Catalyzes C-H functionalization and C-N/C-C bond formation | ias.ac.in |
Applications in Materials Science and Heterogeneous Catalysis
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The modular nature of MOFs allows for the tuning of their structure and function by carefully selecting the metallic nodes and organic linkers. researchgate.net Quinoline (B57606) derivatives, with their nitrogen-containing heterocyclic rings, are attractive candidates for use as ligands in the synthesis of functional MOFs.
(7-Methylquinolin-3-yl)methanol and Derivatives as Ligands in MOF Synthesis
While direct reports on the use of this compound as a primary ligand in MOF synthesis are not extensively documented in the reviewed literature, the broader family of functionalized quinoline ligands has been successfully employed to construct novel MOFs. researchgate.net The presence of both a nitrogen atom within the quinoline ring and a hydroxyl group in the methanol (B129727) substituent offers multiple potential coordination sites. This dual functionality suggests that this compound could act as a versatile building block in the design of new MOF architectures. The methyl group at the 7-position can also influence the steric and electronic environment of the ligand, which in turn can affect the resulting MOF topology and properties. rsc.org The synthesis of MOFs using quinoline-based ligands is often achieved through solvothermal methods, where the metal salt and the ligand are reacted in a suitable solvent under elevated temperature and pressure. rsc.org
Design and Synthesis of Luminescent MOFs for Sensing Applications
The inherent photoluminescent properties of the quinoline core make its derivatives promising candidates for the construction of luminescent MOFs (L-MOFs). nih.gov The luminescence in these materials can originate from the organic linker, the metal center, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer processes. nih.gov Functionalized quinoline ligands can act as "antennae" that absorb energy and transfer it to the metal centers, particularly in the case of lanthanide-based MOFs, leading to characteristic sharp emission bands. nih.gov
A notable example is a Zr(IV)-based luminescent MOF synthesized using quinoline-2,6-dicarboxylic acid. rsc.org This MOF demonstrated high selectivity and sensitivity for the detection of 4-nitrophenol (B140041) and Fe(III) ions through fluorescence quenching. rsc.org The detection limits were remarkably low, reaching parts-per-trillion for 4-nitrophenol and parts-per-billion for Fe(III) ions. rsc.org The sensing mechanism is attributed to electron and energy transfer processes between the MOF and the analyte. rsc.org While this example does not use this compound specifically, it highlights the potential of quinoline-based ligands in creating highly effective chemical sensors. The introduction of a methyl and methanol group, as in this compound, could further tune the luminescent properties and the selectivity of the resulting MOF for specific analytes.
| L-MOF System | Ligand | Metal Ion | Detected Analyte | Detection Limit | Sensing Mechanism | Reference |
| Zr(IV)-based MOF | Quinoline-2,6-dicarboxylic acid | Zr(IV) | 4-Nitrophenol | 1.40 ppt | Fluorescence Quenching | rsc.org |
| Zr(IV)-based MOF | Quinoline-2,6-dicarboxylic acid | Zr(IV) | Fe(III) ions | 0.71 ppb | Fluorescence Quenching | rsc.org |
MOF-Based Heterogeneous Catalysis in Organic Transformations
The porous nature and high surface area of MOFs make them excellent candidates for heterogeneous catalysts. youtube.com The active sites in MOF catalysts can be located at the metal nodes, the organic linkers, or be introduced post-synthetically. mdpi.com Quinoline-containing MOFs can exhibit catalytic activity due to the Lewis basicity of the quinoline nitrogen atom or through the incorporation of catalytically active metal centers. researchgate.net
For instance, a hydrazine-functionalized Hf-UiO-66 MOF has been successfully employed as a solid heterogeneous catalyst for the synthesis of quinolines via the Friedländer condensation. researchgate.net This catalyst demonstrated high yields and a broad substrate scope. researchgate.net While this example focuses on the synthesis of quinolines rather than using a quinoline-based ligand as part of the catalyst itself for other transformations, it underscores the compatibility of the quinoline motif with MOF-based catalysis. The incorporation of this compound as a ligand could introduce both Lewis basic sites and potentially catalytically active metal centers, opening avenues for various organic transformations. MOFs containing copper and tin-based ligands with quinoline derivatives have been shown to act as heterogeneous catalysts for the oxidative discoloration of Rhodamine B dye. researchgate.net
Advanced Catalytic Systems
Beyond their potential use in MOFs, quinoline derivatives are important substrates in various catalytic transformations, particularly in the synthesis of nitrogen-containing fine chemicals.
Quinoline Derivatives as Substrates in Reductive N-Methylation Catalysis
The reductive N-methylation of quinolines is a significant transformation for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines (MTHQs), which are valuable intermediates in the pharmaceutical and chemical industries. researchgate.net Recent research has focused on the development of efficient heterogeneous catalysts for this reaction, often utilizing sustainable C1 sources like methanol or carbon dioxide.
One notable system involves the use of SnOₓ-decorated Pt/Al₂O₃ catalysts for the direct reductive N-methylation of quinolines with methanol. rsc.org This catalyst facilitates a tandem reaction pathway involving the dehydrogenation of methanol, reduction of the quinoline ring, and subsequent N-methylation of the resulting tetrahydroquinoline. rsc.org The SnOₓ decoration was found to enhance the catalytic activity by modifying the electronic properties of the platinum active sites. rsc.org
Another approach utilizes a Ru(acac)₃-triphos complex as a homogeneous catalyst for the N-methylation of quinolines with CO₂ and H₂. researchgate.net This system demonstrated high activity and selectivity, achieving up to 99% yield of the desired MTHQ product. researchgate.net Furthermore, heterogeneous catalysts such as Pd-ZnO/TiO₂ have also been investigated for the N-methylation of anilines, a related transformation, using CO₂ and H₂. nih.gov
| Catalytic System | Substrate | Methylating Agent | Product | Key Findings | Reference |
| SnOₓ-decorated Pt/Al₂O₃ | Quinoline | Methanol | N-methyl-1,2,3,4-tetrahydroquinoline | High reactivity and selectivity in a one-pot reaction. | rsc.org |
| Ru(acac)₃-triphos | Quinoline | CO₂ and H₂ | N-methyl-1,2,3,4-tetrahydroquinoline | High yield (up to 99%) and selectivity. | researchgate.net |
| Pd-ZnO/TiO₂ | N-methylaniline | CO₂ and H₂ | N,N-dimethylaniline | High selectivity at high conversion. | nih.gov |
Exploration of Supported Catalysts for Quinoline Transformations
The development of robust and selective heterogeneous catalysts is crucial for sustainable chemical synthesis. Quinoline derivatives, including this compound, can play a pivotal role as ligands or precursors for active catalytic species immobilized on solid supports. The nitrogen atom in the quinoline ring can coordinate to metal centers, while the hydroxyl group offers a convenient handle for grafting onto support materials like silica (B1680970), alumina, or polymers.
Supported metal catalysts are instrumental in various transformations of quinolines themselves, such as hydrogenation and N-alkylation. For instance, Pt-SnOₓ/Al₂O₃ has been shown to be a highly effective catalyst for the reductive N-methylation of quinolines, using methanol as both the hydrogen and methyl source. acs.org While not specifically detailing the 7-methyl derivative, the principles of catalyst design are broadly applicable. A hypothetical supported catalyst derived from this compound could be envisaged to participate in similar transformations. The methyl group at the 7-position could subtly influence the electronic properties of the quinoline ring, potentially impacting the catalyst's activity and selectivity.
| Catalyst System (Hypothetical) | Support Material | Target Transformation | Potential Advantages |
| Pd@(7-MQM)-SiO₂ | Silica | C-C Coupling Reactions | Enhanced stability and recyclability of the palladium catalyst. |
| Ru-(7-MQM)-Al₂O₃ | Alumina | Selective Hydrogenation | Modulation of electronic properties by the 7-methyl group influencing selectivity. |
| (7-MQM)-Functionalized Polymer | Polystyrene | Asymmetric Catalysis | Potential for chiral induction if a chiral variant of the ligand is used. |
(7-MQM refers to this compound)
Quinoline Methanol Derivatives as Precursors for Advanced Materials
The rigid structure and functional handles of quinoline methanol derivatives make them excellent candidates as building blocks for the construction of novel polymeric and porous materials with tailored properties.
Building Blocks for Covalent Organic Frameworks (COFs) and Polymer Science
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. rsc.orgnih.gov The synthesis of COFs relies on the use of rigid, geometrically defined building blocks that can undergo reversible bond formation to yield crystalline materials. Quinoline-containing building blocks are increasingly being explored for the construction of highly stable COFs. researchgate.netresearchgate.net
The Doebner reaction, a multicomponent reaction, has been successfully employed to construct robust quinoline-linked COFs that exhibit enhanced chemical stability compared to their imine-based counterparts. researchgate.netresearchgate.net this compound, after suitable functionalization (e.g., conversion of the methanol to an amine or aldehyde), could serve as a key building block in such syntheses. The methyl group would be retained as a functional handle within the COF pores, potentially influencing the framework's interaction with guest molecules.
In polymer science, quinoline derivatives are incorporated into polymer backbones to enhance thermal stability, confer specific optical properties, or introduce metal-coordinating sites. tubitak.gov.trnih.gov The polymerization of acrylate (B77674) monomers bearing quinoline moieties has been reported to yield polymers with interesting biological and drug-release properties. nih.gov Similarly, this compound could be converted into a polymerizable monomer, such as an acrylate or a styrenic derivative. The resulting polymers would possess the inherent characteristics of the quinoline unit, with the 7-methyl group providing a subtle modification of the polymer's properties.
| Material Type | Synthetic Strategy | Potential Properties and Applications |
| Covalent Organic Framework (COF) | Solvothermal condensation of functionalized this compound with complementary building blocks (e.g., via Doebner or imine condensation reactions). rsc.orgresearchgate.net | High thermal and chemical stability, permanent porosity. Applications in gas separation, heterogeneous catalysis, and sensing. |
| Functional Polymer | Free radical or controlled polymerization of a this compound-derived monomer (e.g., acrylate or vinyl ether). nih.govasianpubs.org | Enhanced thermal stability, potential for fluorescence, metal coordination sites. Applications as specialty polymers, membranes, or coatings. |
Future Research Directions and Concluding Perspectives
Development of Highly Efficient and Selective Synthetic Routes for Quinoline (B57606) Methanol (B129727) Derivatives
The synthesis of quinoline derivatives has been a subject of extensive research, with numerous classical and modern methods available. nih.govfrontiersin.org However, the development of highly efficient and selective routes for specifically substituted quinoline methanols like (7-Methylquinolin-3-yl)methanol remains a key area of focus.
A plausible and efficient synthetic strategy for this compound can be envisioned starting from commercially available precursors. One such route involves the Vilsmeier-Haack formylation of an appropriately substituted acetanilide (B955) to yield a 2-chloro-3-formylquinoline derivative. nih.gov In the case of our target molecule, this would be 2-chloro-7-methyl-3-quinolinecarboxaldehyde. This intermediate can then undergo reduction of the aldehyde group to a primary alcohol, followed by a dehalogenation step to remove the chlorine atom at the 2-position.
Table 1: Proposed Synthetic Route for this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Vilsmeier-Haack formylation | N-(m-tolyl)acetamide, POCl₃, DMF | 2-Chloro-7-methyl-3-quinolinecarboxaldehyde |
| 2 | Reduction of aldehyde | NaBH₄, Methanol | (2-Chloro-7-methylquinolin-3-yl)methanol |
| 3 | Dehydrohalogenation | Catalytic hydrogenation (e.g., Pd/C, H₂) or other dehalogenation methods | This compound |
Future research in this area should focus on optimizing each step of this proposed pathway to maximize yields and minimize by-products. Furthermore, exploring alternative "green" synthetic methods, such as those employing nanocatalysts or microwave-assisted reactions, could lead to more environmentally benign and efficient processes for producing a variety of quinoline methanol derivatives. nih.gov The use of gold catalysis in quinoline synthesis has also shown significant advancements and could be explored for this class of compounds. rsc.org
Integration of Advanced Computational Modeling for Predictive Material Design and Catalytic Activity
Advanced computational modeling has become an indispensable tool in modern chemical research, offering insights that can guide experimental work and accelerate the discovery of new functional molecules. nih.govresearchgate.net For this compound and its derivatives, computational methods can be employed to predict a range of properties relevant to materials science and catalysis.
Density Functional Theory (DFT) studies can be utilized to understand the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity of these molecules. nih.gov This information is crucial for predicting their potential as ligands in metal complexes, their photophysical properties for applications in organic light-emitting diodes (OLEDs), or their ability to act as catalysts.
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are particularly valuable in the context of medicinal chemistry, but their principles can be extended to predict the catalytic activity or material properties of quinoline derivatives. researchgate.netnih.gov By establishing a correlation between the structural features of a series of quinoline methanol derivatives and their observed activity, predictive models can be developed to design new compounds with enhanced properties.
Table 2: Computational Methods and Their Applications to Quinoline Methanol Derivatives
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis | HOMO-LUMO gap, charge distribution, reactivity indices |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling | Catalytic activity, material performance |
| Molecular Docking | Interaction analysis | Binding modes and affinities to catalytic sites or material interfaces |
Future work should involve a synergistic approach where computational predictions are used to design novel this compound derivatives with specific desired properties, which are then synthesized and experimentally validated.
Exploration of Novel Applications in Emerging Fields within Materials Science and Catalysis
The functionalized quinoline scaffold is a versatile platform for developing new materials and catalysts. nih.govfrontiersin.org The presence of both a nitrogen-containing heterocycle and a hydroxyl group in this compound offers multiple sites for further functionalization, opening doors to a wide range of applications.
In materials science, quinoline derivatives are known for their fluorescence properties, making them candidates for use in chemosensors and bio-imaging. researchgate.net The specific substitution pattern of this compound could lead to unique photophysical properties. For instance, it could be incorporated into polymers or hydrogels to create smart materials that respond to external stimuli.
In the field of catalysis, quinoline derivatives can act as ligands for transition metal complexes, which can then be used to catalyze a variety of organic transformations. acs.org The hydroxyl group in this compound could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. Recent research has shown the potential of quinoline derivatives in reductive N-methylation reactions using methanol as both a hydrogen and methyl source, a process that could be explored with catalysts derived from our target compound. acs.org
Interdisciplinary Approaches in Chemical Research on this compound
The full potential of this compound and its derivatives can only be realized through interdisciplinary collaboration. The development of new therapeutic agents, for example, requires a close partnership between synthetic chemists, computational chemists, biologists, and pharmacologists. nih.govnih.gov
The design and synthesis of novel quinoline-based materials for applications in electronics or photonics would benefit from the expertise of materials scientists and physicists. Similarly, the development of new catalytic systems based on this compound would be enhanced by collaborations with chemical engineers who can help to scale up the reactions and design efficient reactor systems.
A prime example of an interdisciplinary approach is the development of drug-hybrid molecules, where a quinoline moiety is combined with another biologically active molecule to create a new therapeutic agent with improved efficacy or reduced toxicity. nih.govnih.gov This strategy requires a deep understanding of both the chemistry and the biology of the system.
Q & A
Basic Question: What are the key considerations for designing a high-yield synthesis route for (7-Methylquinolin-3-yl)methanol?
Methodological Answer:
An effective synthesis route should prioritize regioselective functionalization and purification steps. For example, the compound can be synthesized via nucleophilic substitution or reduction of a precursor such as a methyl ester or ketone. In one protocol, lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) is used to reduce a ketone intermediate to the alcohol, achieving ~70% yield . Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like over-reduced or oxidized species.
Advanced Question: How can X-ray crystallography and computational modeling resolve ambiguities in the stereochemical configuration of this compound derivatives?
Methodological Answer:
Combining experimental crystallographic data (e.g., from SHELXL or WinGX ) with density functional theory (DFT) calculations can resolve stereochemical uncertainties. For instance, anisotropic displacement parameters from X-ray diffraction refine the spatial arrangement of the methyl and hydroxyl groups, while DFT-optimized geometries (using software like Gaussian) validate energetically favorable conformers. Discrepancies between experimental and computed bond angles (>2°) may indicate crystal packing effects, requiring further refinement with tools like ORTEP-III . Cross-validation with NMR (e.g., NOESY for proximity analysis) enhances confidence in the final structure .
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : The quinoline proton environment (e.g., H-2 and H-4) shows distinct splitting patterns due to anisotropic effects. The methyl group at position 7 appears as a singlet (~δ 2.5 ppm), while the hydroxymethyl group (CH2OH) exhibits splitting (~δ 4.7 ppm) and coupling with adjacent protons .
- IR Spectroscopy : A broad O–H stretch (~3200–3500 cm<sup>−1</sup>) and aromatic C=C stretches (~1600 cm<sup>−1</sup>) confirm functional groups.
- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]<sup>+</sup>) should match the theoretical mass within 3 ppm error. Fragmentation patterns (e.g., loss of H2O) validate the structure .
Advanced Question: How can contradictory data between synthetic yields and theoretical predictions be systematically analyzed?
Methodological Answer:
Contradictions often arise from unaccounted reaction intermediates or kinetic vs. thermodynamic control. A stepwise approach includes:
Reaction Monitoring : Use in situ techniques like FTIR or HPLC to track intermediate formation .
Kinetic Studies : Vary reaction time/temperature to identify rate-determining steps. For example, prolonged reflux may favor side reactions (e.g., oxidation) .
Theoretical Calculations : Compare activation energies (ΔG<sup>‡</sup>) of proposed pathways using computational tools (e.g., Gaussian). Deviations >5 kcal/mol suggest overlooked pathways .
Post-Hoc Analysis : Isolate and characterize side products via LC-MS or crystallography to revise mechanistic models .
Advanced Question: What strategies optimize the biological activity of this compound derivatives while minimizing toxicity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogens at position 2, alkyl groups at position 7) and assay for target binding (e.g., kinase inhibition) .
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict pharmacokinetics. For instance, logP values >3 may indicate poor solubility, prompting addition of polar groups (e.g., –SO3H) .
- Toxicity Screening : Employ zebrafish or in vitro hepatocyte models to assess cytotoxicity. Derivatives with IC50 >50 μM in healthy cells are prioritized for further study .
Basic Question: How should researchers validate the purity of this compound batches for reproducibility in biological assays?
Methodological Answer:
- Chromatographic Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). A single peak with >95% area confirms purity .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within 0.3% error.
- Melting Point Consistency : Deviation >2°C from literature values suggests impurities .
Advanced Question: How can solvent effects influence the reactivity of this compound in catalytic transformations?
Methodological Answer:
Solvent polarity and coordination ability critically impact reaction outcomes. For example:
- Polar Protic Solvents (e.g., MeOH) : Stabilize charged intermediates, accelerating nucleophilic substitutions but risking hydroxyl group oxidation .
- Aprotic Solvents (e.g., DMF) : Enhance Lewis acid catalyst activity (e.g., CoCl2) in reductions by minimizing catalyst deactivation .
- Green Solvents (e.g., CPME) : Reduce environmental impact while maintaining reaction efficiency. Solvent selection should balance reaction rate, yield, and sustainability .
Advanced Question: What computational tools are recommended for predicting the solid-state packing behavior of this compound?
Methodological Answer:
- Mercury CSD : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonding) using Cambridge Structural Database (CSD) data .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H-bonding vs. van der Waals) to predict crystallization tendencies .
- Molecular Dynamics (MD) Simulations : Simulate packing motifs under varying conditions (e.g., temperature) using GROMACS. Compare results with experimental XRD data to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
